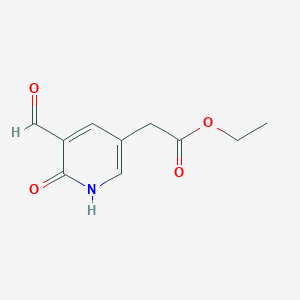
Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate is a chemical compound with the molecular formula C10H11NO4 and a molar mass of 209.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol.
Scientific Research Applications
Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with similar chemical properties.
Ethyl benzoate: An ester used in flavorings and fragrances.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(5-formyl-6-oxo-1H-pyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)4-7-3-8(6-12)10(14)11-5-7/h3,5-6H,2,4H2,1H3,(H,11,14) |
InChI Key |
FUKHPXISCOCPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC(=O)C(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















